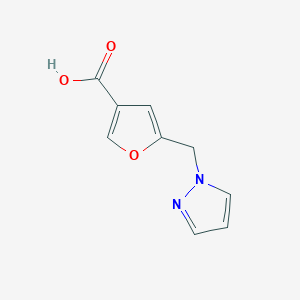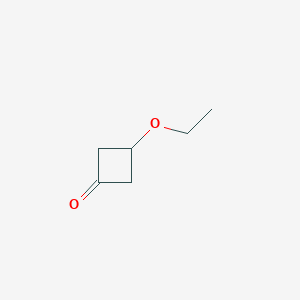
3-Ethoxycyclobutan-1-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Ethoxycyclobutan-1-one can be represented by the Inchi Code: 1S/C6H10O2/c1-2-8-6-3-5(7)4-6/h6H,2-4H2,1H3 . The molecular structure analysis of this compound can be performed using various techniques such as X-ray diffraction, MicroED, and SC-XRD .Physical And Chemical Properties Analysis
3-Ethoxycyclobutan-1-one is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
3-Ethoxycyclobutanones have been used in various cycloaddition reactions. For example, they react with silyl enol ethers to give formal [4+2] cycloadducts, 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives, using ethylaluminum dichloride as a Lewis acid, allowing for the stereoselective preparation of highly oxygenated cyclohexanone derivatives (Matsuo, Negishi, & Ishibashi, 2009). Additionally, these compounds react with pyridines, quinolines, and isoquinolines to form formal [4+2] cycloadducts, 9a-hydro-2H-quinolizin-2-one derivatives, in a stereoselective manner using Me3SiOTf in acetonitrile (Onnagawa, Shima, Yoshimura, & Matsuo, 2016).
Synthesis and Ring Enlargement
2-Ethoxycarbonyl-1-silacyclobutanes, synthesized from α-(di-tert-butylsilyl)-α-diazoacetates, undergo smooth thermal ring-expansion to form 6-ethoxy-1-oxa-2-silacyclohex-5-enes (Maas & Bender, 2000).
Antimicrobial Activity
Compounds derived from 3-ethoxycyclobutanones have shown antimicrobial activities. Schiff base ligands containing cyclobutane and thiazole rings and their complexes with CoII, CuII, NiII, and ZnII demonstrated activity against various microorganisms (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002). Another study found similar antimicrobial activities in Schiff bases derived from 2,4-disubstituted thiazoles and cyclobutane rings (Yilmaz & Cukurovalı, 2003).
Catalysis
Tin(IV) chloride catalyzes cycloaddition reactions between various 3-ethoxycyclobutanones and allyltrialkylsilanes, leading to the formation of 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Biological Activity
2-Ethoxymethylene-3-oxobutanenitrile, a trifunctional reagent, shows biological activity against bacteria, filamentous fungi, and tumor cells, but not yeasts (Černuchová, Vo‐Thanh, Milata, Loupy, Jantová, & Theiszová, 2005).
Intermolecular [4 + 2] Cycloaddition
3-Alkoxycyclobutanones participate in intermolecular [4 + 2] cycloadditions with aldehydes or ketones, activated by boron trifluoride etherate, to afford diastereoselective 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).
Glucagon-like Peptide-1 (GLP-1) Receptor Agonists
Cyclobutane derivatives, including 3-ethoxycyclobutanones, have been identified as novel nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, with potential therapeutic applications (Liu et al., 2012).
Synthesis of 2-Monoalkyl or 2-Monoaryl-3-Ethoxycyclobutanones
An optimized method for the preparation of various 2-monosubstituted 3-ethoxycyclobutanones has been developed, offering efficient synthesis routes (Matsuo, Okuno, Takeuchi, Kawano, & Ishibashi, 2010).
Synthesis of Heterocycles
An efficient approach towards the synthesis of bioactive pyridine-containing fused heterocycles using 3-ethoxycyclobutanones has been reported, enabling the creation of a wide range of heterocyclic compounds (Lin, Yang, Pan, & Rao, 2016).
Safety And Hazards
The safety information for 3-Ethoxycyclobutan-1-one includes several hazard statements: H226, H315, H319, H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-ethoxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-8-6-3-5(7)4-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHZHHKPKYYHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxycyclobutan-1-one | |
CAS RN |
30830-26-3 | |
| Record name | 3-ethoxycyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



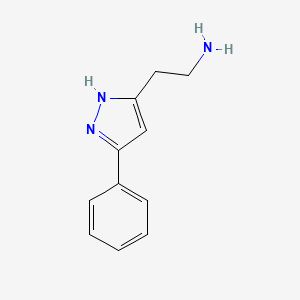
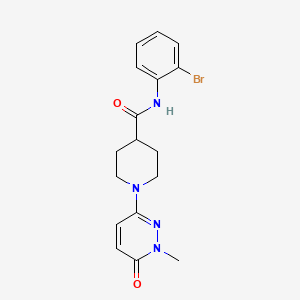
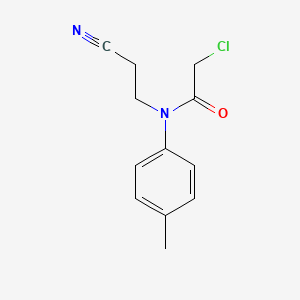
![3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione](/img/structure/B2365342.png)
![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)
![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)
![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)
![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)
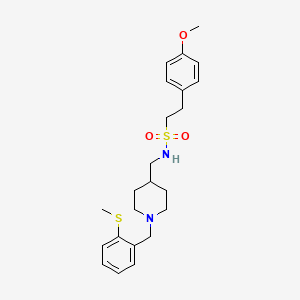
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)
